![molecular formula C9H12O6 B12515628 (5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)
(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-[(4S)-2,2-dimetil-1,3-dioxolan-4-il]-3-hidroxioxolano-2,4-diona es un complejo compuesto orgánico con significativa estereoquímica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de dioxolano y un anillo de hidroxioxolano. La estereoquímica del compuesto está definida por las configuraciones (5R) y (4S), que son cruciales para su comportamiento químico e interacciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5R)-5-[(4S)-2,2-dimetil-1,3-dioxolan-4-il]-3-hidroxioxolano-2,4-diona típicamente involucra múltiples pasos, incluyendo la formación del anillo de dioxolano y la posterior introducción de la parte hidroxioxolano. Un método común involucra el uso de catalizadores quirales para asegurar que se logre la estereoquímica correcta. Las condiciones de reacción a menudo incluyen temperaturas controladas y el uso de solventes específicos para facilitar las transformaciones deseadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando reactores automatizados para asegurar la consistencia y la eficiencia. El proceso típicamente incluye pasos rigurosos de purificación para aislar el estereoisómero deseado. Técnicas como la cristalización y la cromatografía se emplean comúnmente para lograr niveles de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5R)-5-[(4S)-2,2-dimetil-1,3-dioxolan-4-il]-3-hidroxioxolano-2,4-diona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede ser oxidado para formar una cetona.
Reducción: El compuesto puede ser reducido para formar diferentes derivados alcohólicos.
Sustitución: El anillo de dioxolano puede experimentar reacciones de sustitución con nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y nucleófilos como las aminas para reacciones de sustitución. Las condiciones de reacción varían dependiendo de la transformación deseada pero generalmente involucran temperaturas controladas y solventes específicos.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen cetonas, alcoholes y derivados de dioxolano sustituidos. Los productos específicos dependen de los reactivos y las condiciones utilizadas.
Aplicaciones en Investigación Científica
(5R)-5-[(4S)-2,2-dimetil-1,3-dioxolan-4-il]-3-hidroxioxolano-2,4-diona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con las enzimas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de productos químicos finos y como precursor para diversas aplicaciones industriales.
Aplicaciones Científicas De Investigación
(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
El mecanismo de acción de (5R)-5-[(4S)-2,2-dimetil-1,3-dioxolan-4-il]-3-hidroxioxolano-2,4-diona involucra su interacción con objetivos moleculares específicos. La estereoquímica del compuesto le permite encajar en los sitios activos de las enzimas, donde puede actuar como un inhibidor o un activador. Las vías involucradas incluyen la unión al sitio activo de las enzimas y la alteración de su actividad, lo que puede conducir a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- (4R,5R)-4,5-dihidroxihexanoico ácido gamma-lactona
- 2-(2-(Dimetilamino)etoxi)etanol
- (4R,5R)- y (4S,5S)-1-alquilo-4-(4′-nitrofenil)-1-azonio-3,7-dioxabiciclo[3.3.0]octano haluros
Unicidad
Lo que diferencia a (5R)-5-[(4S)-2,2-dimetil-1,3-dioxolan-4-il]-3-hidroxioxolano-2,4-diona de compuestos similares es su estereoquímica específica y la presencia tanto de un anillo de dioxolano como de un anillo de hidroxioxolano. Esta estructura única imparte propiedades químicas y reactividad distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C9H12O6 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione |
InChI |
InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,6-7,11H,3H2,1-2H3/t4-,6?,7+/m0/s1 |
Clave InChI |
MISOEURIHVOGJZ-WTRRFROCSA-N |
SMILES isomérico |
CC1(OC[C@H](O1)[C@@H]2C(=O)C(C(=O)O2)O)C |
SMILES canónico |
CC1(OCC(O1)C2C(=O)C(C(=O)O2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
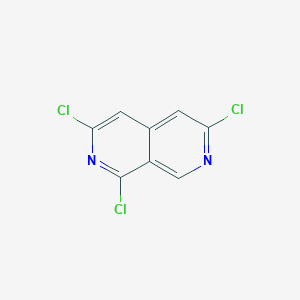
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
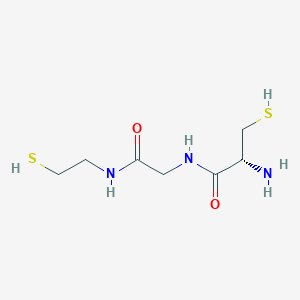
![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)


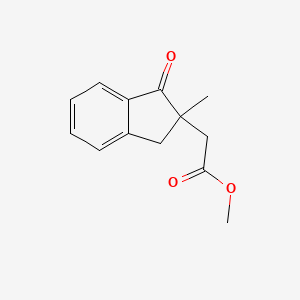
![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
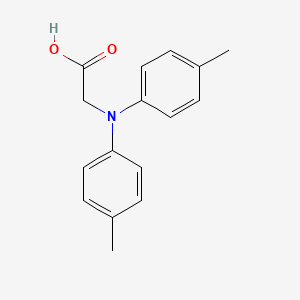
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)
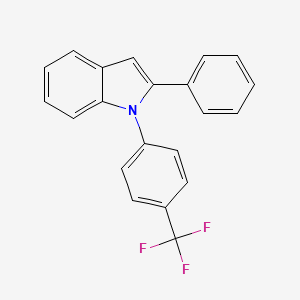
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)
